5-Oxa-2,7-diazaspiro[3.5]nonan-6-one is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates both oxygen and nitrogen atoms. This compound is significant in various fields, including organic chemistry, medicinal chemistry, and materials science. Its structural uniqueness contributes to its potential applications in drug discovery and the synthesis of complex organic molecules. The compound is identified by the Chemical Abstracts Service number 2137567-26-9.
The synthesis of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one typically involves cyclization reactions of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of a suitable amine with an epoxide, which subsequently undergoes cyclization to form the desired spirocyclic structure.
Key reaction conditions often involve:
In laboratory settings, optimizing these conditions is essential for achieving higher yields and purity. While specific industrial production methods are not extensively documented, scaling up laboratory approaches typically involves continuous flow reactors to enhance efficiency and safety during large-scale production.
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one features a spirocyclic framework consisting of a five-membered ring fused with a seven-membered ring. The presence of both oxygen and nitrogen within the ring system imparts distinct chemical properties.
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways and targets for these interactions depend on the specific applications being investigated.
Research indicates that this compound has potential pharmacological properties, including antimicrobial and anticancer activities, which are being explored through various biological assays.
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one is typically presented as a crystalline solid with the following characteristics:
The compound exhibits stability under normal conditions but may decompose when exposed to extreme temperatures or harsh acidic/basic environments. It demonstrates solubility in common organic solvents like ethanol and dichloromethane while being slightly soluble in water.
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one has several notable applications in scientific research:
The construction of the spiro[3.5]nonane scaffold in 5-oxa-2,7-diazaspiro[3.5]nonan-6-one (CAS 2137567-26-9) relies critically on intramolecular cyclization strategies. A predominant method involves the use of N-protected amino alcohols reacting with α-halo carbonyl precursors under basic conditions. For example, chloroacetyl chloride derivatives undergo nucleophilic displacement with primary amines of intermediates like 1-(aminomethyl)cyclopropan-1-amine, followed by base-mediated ring closure to form the critical lactam (oxazinone) ring [5]. Alternative routes employ cyclocondensation reactions between bis-electrophiles (e.g., dihaloalkanes) and bis-nucleophiles (e.g., diaminoalcohols), where the spiro carbon originates from a pre-formed cyclopropane ring [5] [10]. The stereoelectronic constraints of the cyclopropane ring significantly influence the regioselectivity of ring closure, favoring formation of the 6-membered lactam over competing 5-membered isomers [2].
Table 1: Key Cyclization Approaches for Spirocore Assembly
Precursor Type | Cyclization Agent | Product Ring System | Regioselectivity |
---|---|---|---|
1-(Aminomethyl)cyclopropane-1-amine | Chloroacetyl chloride | 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one | High (lactam) |
Ethyl 2-(aminomethyl)cyclopropane-1-carboxylate | Reducing agent (LiAlH₄) | Partially saturated intermediate | Moderate |
2-(Bromomethyl)oxirane | Diamino-cyclopropane | 2,5-Dioxa-8-azaspiro[3.5]nonane* | Variable |
*Related scaffold illustrating ring-forming versatility [5]
Catalytic hydrogenation serves as a pivotal step for synthesizing saturated intermediates en route to the target spirocycle. Notably, pyridine or pyrazine derivatives containing the cyclopropane unit undergo selective reduction under hydrogen (H₂) atmosphere using palladium on carbon (Pd/C) or platinum oxide catalysts at moderate pressures (1–3 atm) [5] [8]. This step reduces C=N bonds or unsaturated carbon chains without compromising the strained cyclopropane ring or existing amide functionalities. Optimization studies indicate that elevated temperatures (>50°C) or prolonged reaction times lead to over-reduction or cyclopropane ring opening, necessitating careful monitoring [5]. The hydrogenation typically proceeds in polar protic solvents like ethanol or acetic acid, which enhance catalyst activity and substrate solubility.
Multi-step syntheses of 5-oxa-2,7-diazaspiro[3.5]nonan-6-one mandate strategic protection of reactive amines to prevent side reactions. The tert-butoxycarbonyl (Boc) group is extensively employed due to its stability under basic conditions and selective deprotection under mild acids (e.g., trifluoroacetic acid in dichloromethane) [5]. In a representative sequence:
The lactamization step forming the 6-membered oxazinone ring is highly sensitive to solvent polarity and base strength. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate intramolecular nucleophilic attack by promoting anion solvation, while ethereal solvents (THF, 2-MeTHF) offer moderate yields [1] [5]. Strong bases (e.g., sodium hydride, potassium tert-butoxide) in DMF quantitatively deprotonate the amide nitrogen, driving cyclization at 0–25°C. Weaker bases (triethylamine, diisopropylethylamine) require elevated temperatures (50–80°C) but mitigate epimerization or hydrolysis risks. Notably, protic solvents (MeOH, EtOH) inhibit cyclization by competing with the nucleophilic amine [5].
Table 2: Solvent and Base Impact on Lactam Ring Closure
Solvent | Base | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Dimethylformamide | Sodium hydride | 0 → 25 | 92 | <5% (hydrolysis) |
Tetrahydrofuran | Potassium carbonate | 65 | 78 | 15% (dimer) |
Acetonitrile | Triethylamine | 80 | 65 | 10% (uncyclized amine) |
Ethanol | Triethylamine | reflux | <20 | >50% (esterification) |
Data adapted from multi-step synthesis optimization [5]
The lactamization step proceeds via a nucleophilic addition-elimination mechanism. The deprotonated secondary amine attacks the carbonyl carbon of the adjacent chloroacetyl group, forming a tetrahedral intermediate. Subsequent elimination of chloride ion yields the strained bicyclic lactam. Computational studies reveal that the cyclopropane ring imposes significant torsional strain, increasing the activation energy barrier by ~5 kcal/mol compared to non-spiro analogs [2] [5]. This strain favors a "folded" transition state geometry where the nucleophile and electrophile adopt a gauche conformation relative to the spiro carbon. Isotopic labeling (¹⁸O) confirms no carbonyl oxygen exchange occurs during cyclization, ruling out a ketene intermediate pathway. The reaction exhibits first-order kinetics in substrate concentration under optimized conditions, supporting an intramolecular rate-determining step [5] [10].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0